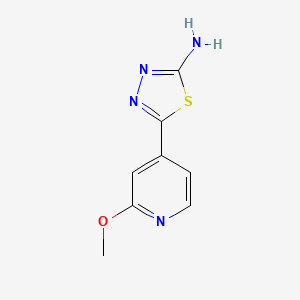
5-Bromo-7-methoxyindole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-methoxyindole-3-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxyindole-3-carbaldehyde typically involves the bromination of 7-methoxyindole-3-carbaldehyde. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 5-position . The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and bromine concentration, to maximize yield and minimize by-products. Continuous flow reactors might be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-methoxyindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: 5-Bromo-7-methoxyindole-3-carboxylic acid.
Reduction: 5-Bromo-7-methoxyindole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-methoxyindole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Used in the study of indole-based biological pathways and interactions.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-methoxyindole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups play a crucial role in enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole-3-carboxaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-5-methylindole-3-carboxaldehyde: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
5-Bromo-7-methoxyindole-3-carbaldehyde is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
5-bromo-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-6(5-13)4-12-10(8)9/h2-5,12H,1H3 |
InChI-Schlüssel |
WJUDNFZPJAHFHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1NC=C2C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)

![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)




![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)





